molecular formula C12H15ClO3 B8780064 Methyl 4-(4-chlorobutoxy)benzoate CAS No. 104605-71-2

Methyl 4-(4-chlorobutoxy)benzoate

Cat. No.: B8780064
CAS No.: 104605-71-2
M. Wt: 242.70 g/mol
InChI Key: VTKOQROAAPSESX-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorobutoxy)benzoate (CAS 104605-71-2) is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 g/mol . This ester derivative is primarily valued in research and development as a synthetic intermediate, particularly in the field of medicinal chemistry. Literature indicates that this compound and its structural analogs serve as key precursors in multi-step synthesis. For instance, related compounds such as methyl 4-(3-chloropropoxy)benzoate have been documented as intermediates in the synthesis of pharmaceutical agents like dronedarone, a medication used for cardiac conditions . Furthermore, benzoate derivatives with similar alkoxy chains are frequently employed in the exploration of new therapeutic molecules, including biaryl amide derivatives investigated for their antiviral properties . The structure of this compound, featuring a benzoate ester linked to a chlorobutoxy chain, makes it a versatile building block for further chemical modifications, enabling researchers to develop novel compounds for biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

104605-71-2

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 4-(4-chlorobutoxy)benzoate

InChI

InChI=1S/C12H15ClO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3

InChI Key

VTKOQROAAPSESX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-(4-chlorobutoxy)benzoate with structurally related benzoate esters, emphasizing substituent effects:

Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Synthesis Yield (%) Reference
This compound 4-chlorobutoxy Chloroalkoxy, ester ~228.7 (calculated) Not reported
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate 3-chloropropoxy, 3-CF₃ Chloroalkoxy, trifluoromethyl, ester ~296.7 94%
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline-carbonyl Ester, piperazine, quinoline ~486.5 Not reported
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) Ureido, chloroaryl, acetamido Ureido, amide, ester ~437.9 44%
3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoate Alkoxyethoxy, arylpiperazine Alkoxyethoxy, piperazine, ester ~450–500 (estimated) Not reported

Physicochemical Properties

  • Lipophilicity : The 4-chlorobutoxy group in the target compound likely increases lipophilicity compared to shorter-chain analogs (e.g., 3-chloropropoxy in ). highlights that alkoxyethoxy chains and arylpiperazine substituents further elevate lipophilicity, critical for membrane permeability in drug design .
  • pKa and Solubility : While direct pKa data for this compound are unavailable, studies on similar compounds (e.g., piperazine-linked benzoates) suggest that protonation of nitrogen atoms in basic groups (e.g., piperazine) can modulate solubility and ionization .

Analytical Characterization

  • NMR and Mass Spectrometry : Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate () was characterized by ¹H NMR (δ 8.3 ppm for aromatic protons) and HRMS. Similar techniques would apply to the target compound, with expected shifts for the 4-chlorobutoxy chain (e.g., δ 1.6–1.8 ppm for CH₂ groups).

Preparation Methods

Williamson Ether Synthesis with Methyl 4-Hydroxybenzoate

Williamson ether synthesis remains the most widely reported method for constructing the 4-chlorobutoxy-benzoate framework. This approach involves nucleophilic displacement of a halogenated alkane by the alkoxide derived from methyl 4-hydroxybenzoate.

Procedure :

  • Synthesis of 1-Bromo-4-chlorobutane :

    • Gamma-butyrolactone reacts with phosphorus tribromide (PBr₃) in methanol at 50°C, yielding methyl 4-bromobutyrate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) produces 4-bromo-1-butanol, which is treated with thionyl chloride (SOCl₂) to form 1-bromo-4-chlorobutane.

    • Key Data :

      • Yield: 85–92% (bromination step).

      • Purity: >98% (GC analysis).

  • Alkylation of Methyl 4-Hydroxybenzoate :

    • Methyl 4-hydroxybenzoate is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating a phenoxide intermediate. This intermediate reacts with 1-bromo-4-chlorobutane at 80°C for 12 hours.

    • Optimization Insights :

      • Molar ratio (alkoxide:alkyl halide): 1:1.2.

      • Yield: 88–94%.

      • Impurities: <2% (unreacted starting material).

Direct Chlorination of 4-(Butoxy)benzoic Acid Derivatives

An alternative route involves chlorination of pre-formed 4-butoxybenzoic acid esters. This method leverages radical or catalytic chlorination to introduce the chlorine atom selectively onto the butoxy chain.

Procedure :

  • Esterification of 4-Hydroxybenzoic Acid :

    • 4-Hydroxybenzoic acid undergoes Fischer esterification with methanol under sulfuric acid catalysis, yielding methyl 4-hydroxybenzoate (99% purity).

  • Etherification and Chlorination :

    • The hydroxyl group of methyl 4-hydroxybenzoate reacts with 1,4-butanediol in a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine), forming methyl 4-(4-hydroxybutoxy)benzoate. Subsequent treatment with phosphorus pentachloride (PCl₅) at 70°C introduces the chlorine atom.

    • Chlorination Efficiency :

      • Conversion: 95% (GC).

      • Byproducts: <3% dichlorinated species.

Comparative Analysis of Preparation Methods

Parameter Williamson Synthesis Direct Chlorination
Reaction Steps 23
Overall Yield 82–88%75–80%
Purity (GC) >98%95–97%
Scalability Industrial-friendlyModerate
Byproduct Formation <2%3–5%

The Williamson method outperforms direct chlorination in yield and purity, though it requires specialized handling of alkyl halides. Direct chlorination offers simplicity but suffers from lower selectivity.

Industrial-Scale Optimization Strategies

Catalytic Enhancements

  • Zinc Chloride (ZnCl₂) : Employed in esterification and chlorination steps to accelerate reaction kinetics.

    • Effect : Reduces reaction time by 30%.

  • UV Light Initiation : Facilitates radical chlorination of butoxy chains, minimizing ring chlorination byproducts.

    • Optimal Conditions : 100–110°C, 4-hour irradiation.

Solvent and Temperature Effects

  • Solvent Choice : DMF enhances nucleophilicity in Williamson synthesis, while toluene improves chlorination selectivity.

  • Temperature Control : Maintaining 70–80°C during etherification prevents thermal degradation of intermediates .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-chlorobutoxy)benzoate, and how can reaction conditions be optimized to improve yield?

Synthesis of methyl-substituted benzoates typically involves nucleophilic substitution or esterification reactions. For this compound, a plausible route is the reaction of 4-hydroxybenzoic acid methyl ester with 1-bromo-4-chlorobutane under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction kinetics but may increase side-product formation .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity of the alkoxy group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Reaction progress is monitored via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction is the gold standard. Steps include:

  • Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : SHELXL software refines atomic coordinates and thermal parameters. Key metrics: R-factor <5%, CCDC deposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies substituents:
    • Methyl ester (δ ~3.8 ppm, singlet).
    • Chlorobutoxy chain (δ ~1.6–3.7 ppm, multiplet splitting) .
  • IR : Ester carbonyl (C=O) at ~1720 cm⁻¹; C-O-C stretch at ~1250 cm⁻¹ .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated m/z ~272.7) .

Advanced Research Questions

Q. How does the chlorobutoxy chain influence the compound’s conformational dynamics?

The 4-chlorobutoxy group introduces steric and electronic effects:

  • Rotational barriers : Variable-temperature NMR (VT-NMR) in DMSO-d₆ reveals restricted rotation around the C-O bond (ΔG‡ ~12–15 kcal/mol) .
  • Crystal packing : Chlorine’s electronegativity promotes halogen bonding, observed in X-ray structures as Cl···O interactions (~3.2 Å) .
  • DFT calculations : Gaussian09 optimizes geometries (B3LYP/6-31G**) to predict torsional angles and dipole moments .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Solubility adjustments : Use co-solvents (DMSO/PEG 400) to enhance bioavailability .
  • Metabolic stability assays : LC-MS/MS identifies metabolites (e.g., hydrolyzed benzoic acid derivatives) in liver microsomes .
  • Docking studies : AutoDock Vina models interactions with target proteins (e.g., cyclooxygenase-2) to rationalize activity discrepancies .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Molecular dynamics (MD) : GROMACS simulates interactions with palladium catalysts in cross-coupling reactions. Key parameters: ligand binding energy (ΔG ~-8 kcal/mol) .
  • Hammett analysis : Substituent constants (σ⁺) correlate reaction rates in SNAr mechanisms. The electron-withdrawing Cl group (σ⁺ ~0.11) accelerates aryl substitution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography : Use Chiralpak IA columns (hexane/isopropanol) to separate enantiomers.
  • Asymmetric catalysis : Employ Pd-BINAP complexes for stereocontrolled alkoxylation (ee >90%) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression to minimize racemization .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement) , WinGX (data processing) .
  • Spectroscopy : Bruker Avance III HD (NMR), Thermo Scientific IS50 (FTIR) .
  • Computational tools : Gaussian09 (DFT), GROMACS (MD) .

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